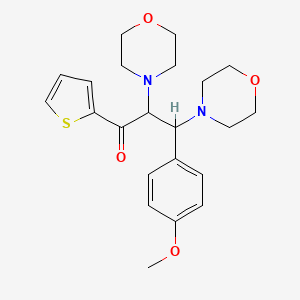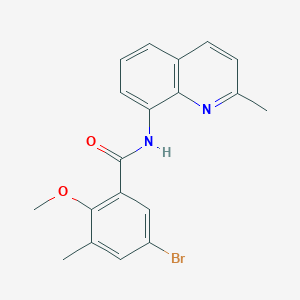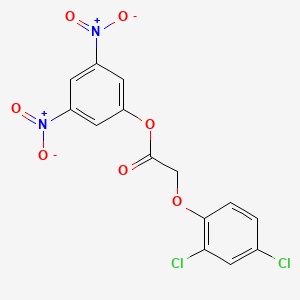![molecular formula C18H17Cl2N3O2 B15021840 (3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15021840.png)
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One common method is as follows:
Starting Materials: 3,4-dichloroaniline, 2-methylbenzoyl chloride, and butanone.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- (3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}propanamide
- (3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}pentanamide
Uniqueness
Compared to similar compounds, (3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide exhibits unique properties due to the specific arrangement of its functional groups. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
特性
分子式 |
C18H17Cl2N3O2 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC名 |
N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-11-5-3-4-6-14(11)18(25)23-22-12(2)9-17(24)21-13-7-8-15(19)16(20)10-13/h3-8,10H,9H2,1-2H3,(H,21,24)(H,23,25)/b22-12+ |
InChIキー |
PWHRFMGIUUOVIR-WSDLNYQXSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)N/N=C(\C)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B15021758.png)
![6-(4-ethoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021762.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B15021767.png)

![N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)

![4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline](/img/structure/B15021793.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B15021823.png)
![2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B15021824.png)
![2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B15021843.png)
